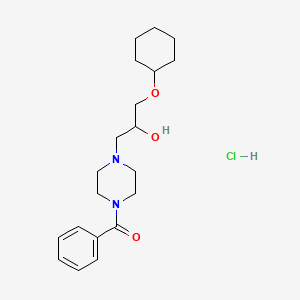
N-(2,6-dimethyl-4-quinolinyl)-2-thiophenecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,6-dimethyl-4-quinolinyl)-2-thiophenecarboxamide (DTCQ) is a chemical compound that has been the subject of extensive scientific research due to its potential for use in a variety of applications. DTCQ is a member of the quinoline family of compounds, which have been shown to have a wide range of biological activities.
作用机制
The mechanism of action of N-(2,6-dimethyl-4-quinolinyl)-2-thiophenecarboxamide is not fully understood, but it is believed to involve the binding of the compound to specific receptors or enzymes in cells. This binding can lead to changes in cellular signaling pathways, which can affect various biological processes.
Biochemical and Physiological Effects:
N-(2,6-dimethyl-4-quinolinyl)-2-thiophenecarboxamide has been shown to have a wide range of biochemical and physiological effects. In vitro studies have demonstrated that N-(2,6-dimethyl-4-quinolinyl)-2-thiophenecarboxamide can inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. Other studies have shown that N-(2,6-dimethyl-4-quinolinyl)-2-thiophenecarboxamide can modulate the activity of enzymes involved in cellular signaling pathways, which can affect various biological processes.
实验室实验的优点和局限性
One advantage of using N-(2,6-dimethyl-4-quinolinyl)-2-thiophenecarboxamide in lab experiments is its high selectivity for certain metal ions, which can make it a useful tool for detecting these ions in complex biological samples. However, one limitation of using N-(2,6-dimethyl-4-quinolinyl)-2-thiophenecarboxamide is its potential toxicity, which can limit its use in certain applications.
未来方向
There are many potential future directions for research on N-(2,6-dimethyl-4-quinolinyl)-2-thiophenecarboxamide. One area of research could focus on the development of new synthetic methods for the compound, which could improve its yield and purity. Another area of research could investigate the use of N-(2,6-dimethyl-4-quinolinyl)-2-thiophenecarboxamide as a potential therapeutic agent for the treatment of cancer and other diseases. Additionally, further studies could be conducted to elucidate the mechanism of action of N-(2,6-dimethyl-4-quinolinyl)-2-thiophenecarboxamide and to identify its specific targets in cells.
合成方法
The synthesis of N-(2,6-dimethyl-4-quinolinyl)-2-thiophenecarboxamide involves the reaction of 2,6-dimethyl-4-quinolinecarboxylic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with 2-aminothiophene to form N-(2,6-dimethyl-4-quinolinyl)-2-thiophenecarboxamide. The reaction is typically carried out in the presence of a catalyst such as triethylamine, and the final product is purified by recrystallization.
科学研究应用
N-(2,6-dimethyl-4-quinolinyl)-2-thiophenecarboxamide has been the subject of extensive scientific research due to its potential for use in a variety of applications. One area of research has focused on the use of N-(2,6-dimethyl-4-quinolinyl)-2-thiophenecarboxamide as a fluorescent probe for the detection of metal ions in aqueous solutions. Other research has investigated the use of N-(2,6-dimethyl-4-quinolinyl)-2-thiophenecarboxamide as a potential therapeutic agent for the treatment of cancer and other diseases.
属性
IUPAC Name |
N-(2,6-dimethylquinolin-4-yl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2OS/c1-10-5-6-13-12(8-10)14(9-11(2)17-13)18-16(19)15-4-3-7-20-15/h3-9H,1-2H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRJSEPHQMBDTPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C(N=C2C=C1)C)NC(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Thiophene-2-carboxylic acid (2,6-dimethyl-quinolin-4-yl)-amide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(methylthio)-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}acetamide](/img/structure/B5202395.png)
![N-cyclohexyl-2-{4-[(isobutylamino)sulfonyl]-2-methylphenoxy}acetamide](/img/structure/B5202404.png)
![2-({5-[2-(4-fluorobenzoyl)carbonohydrazonoyl]-2-methoxybenzyl}oxy)benzamide](/img/structure/B5202411.png)
![N-[(4-chlorophenoxy)acetyl]tryptophan](/img/structure/B5202418.png)
![ethyl 4-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]benzoate](/img/structure/B5202426.png)
![N-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-2-fluorobenzamide](/img/structure/B5202428.png)
![ethyl 4-[4-(4-hydroxybenzylidene)-3,5-dioxo-1-pyrazolidinyl]benzoate](/img/structure/B5202434.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-methyl-N~1~-[3-(methylthio)phenyl]glycinamide](/img/structure/B5202439.png)


![(2-methoxyethyl){2-[2-(4-methylphenoxy)ethoxy]ethyl}amine oxalate](/img/structure/B5202469.png)
![N-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-4-methylbenzamide](/img/structure/B5202483.png)

![3-{[(3,4-dimethylphenyl)amino]sulfonyl}-N-(2-methoxybenzyl)-4-methylbenzamide](/img/structure/B5202507.png)